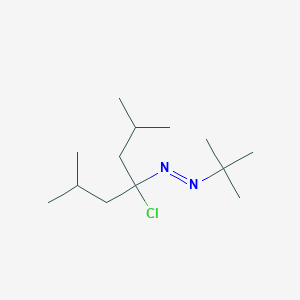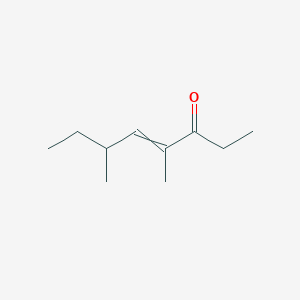
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry. It is commonly used as a preservative and has antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid, 5-acetyl-2-hydroxy-, sodium salt typically involves the neutralization of benzoic acid with sodium hydroxide. The process includes decolorization, filtration, concentration, and drying . Industrially, benzoic acid can be prepared by the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Products can include benzoquinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to microbial inhibition and preservation.
Industry: Used as a preservative in food, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 5-acetyl-2-hydroxy-, sodium salt involves its ability to inhibit the growth of mold, yeast, and some bacteria. It is absorbed into the cell and disrupts the microbial cell’s internal environment, leading to its antimicrobial effects . In the liver, it is conjugated to glycine and excreted as hippuric acid .
Comparison with Similar Compounds
Similar Compounds
Sodium benzoate: A sodium salt of benzoic acid, commonly used as a preservative.
Potassium benzoate: Another salt of benzoic acid with similar preservative properties.
Calcium benzoate: Used in food preservation.
Uniqueness
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. Its acetyl and hydroxy groups contribute to its specific applications and effectiveness in various fields.
Properties
CAS No. |
59413-17-1 |
|---|---|
Molecular Formula |
C9H7NaO4 |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
sodium;5-acetyl-2-hydroxybenzoate |
InChI |
InChI=1S/C9H8O4.Na/c1-5(10)6-2-3-8(11)7(4-6)9(12)13;/h2-4,11H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
BEDWUDMOTIENET-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)

![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)


![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)





![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)

